molecular formula C13H13NO3S B3152226 Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate CAS No. 7311-77-5

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate

Katalognummer B3152226
CAS-Nummer: 7311-77-5
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: DXSZZVLIKNFFIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. It is a promising drug candidate for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). In

Wirkmechanismus

BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and leading to apoptosis of cancer cells. Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has shown selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL.

Biochemische Und Physiologische Effekte

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has been shown to induce apoptosis in cancer cells, leading to tumor regression. It has also been shown to have minimal effects on normal cells, indicating its selectivity for cancer cells. However, some studies have reported potential off-target effects of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, such as thrombocytopenia and neutropenia.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its selectivity for BCL-2, its potency against cancer cells, and its well-defined mechanism of action. However, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate. One area of interest is the combination of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of biomarkers to predict response to Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate and identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate, such as developing prodrugs or formulations with improved solubility.
In conclusion, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate is a promising drug candidate for the treatment of cancer, with a well-defined mechanism of action and selective activity against BCL-2-dependent cancer cells. While there are some limitations to its use, ongoing research is exploring ways to enhance its efficacy and overcome resistance.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has been extensively studied for its potential as a cancer treatment. In preclinical studies, Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. Clinical trials have shown promising results in patients with relapsed/refractory CLL and AML, with high response rates and manageable toxicity.

Eigenschaften

IUPAC Name

ethyl 2-acetamido-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZZVLIKNFFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of 1a (3.0 g, 11.24 mmol) in benzene (100 mL) was mixed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (3.8 g, 16.85 mmol). The resultant mixture was heated at reflux for 2 h, diluted with saturated NaHCO3 solution (300 mL) and extracted with ethyl acetate (300 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 8:1) then provided the title compound (1.06 g, 35%) as a yellow solid: MS (ES) m/z 264 (M+H)+;
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.